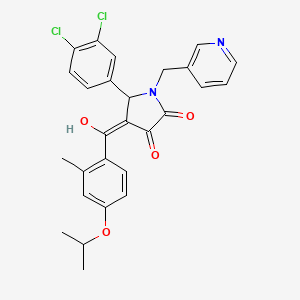![molecular formula C23H18Cl2N2O4 B12016051 [2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12016051.png)
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un groupe méthoxy, un fragment hydrazinyllidène et une fonctionnalité dichlorobenzoate. Sa formule moléculaire est C30H24Cl2N2O5, et sa masse moléculaire est de 563,42 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate implique généralement plusieurs étapes :
Formation de l’intermédiaire hydrazone : La première étape implique la réaction du chlorure de 2-méthylbenzoyle avec l’hydrate d’hydrazine pour former l’intermédiaire hydrazone.
Réaction de condensation : L’intermédiaire hydrazone est ensuite mis à réagir avec le 2-méthoxy-4-formylphényl 2,4-dichlorobenzoate en conditions acides pour former le produit final.
Les conditions réactionnelles nécessitent souvent des températures contrôlées et l’utilisation de solvants tels que l’éthanol ou le méthanol pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation des aldéhydes ou des acides correspondants.
Réduction : Les réactions de réduction peuvent cibler le fragment hydrazinyllidène, le convertissant en dérivés de l’hydrazine.
Réactifs et conditions communs
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4)
Réactifs de substitution : Halogènes (Cl2, Br2), agents nitrants (HNO3)
Principaux produits
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques
Réduction : Formation de dérivés de l’hydrazine
Substitution : Formation de dérivés halogénés ou nitrés
Applications De Recherche Scientifique
Chimie
En chimie, [2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate est utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un composé précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
Le composé a des applications potentielles en recherche biologique, en particulier dans l’étude de l’inhibition enzymatique et des interactions protéiques. Sa capacité à former des complexes stables avec les protéines en fait un outil utile pour sonder les voies biologiques.
Médecine
En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Son fragment hydrazinyllidène est connu pour présenter des activités anticancéreuses et anti-inflammatoires, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, [2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés. Sa stabilité et sa réactivité le rendent adapté à diverses applications, notamment les revêtements et les polymères.
Mécanisme D'action
Le mécanisme d’action de [2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le fragment hydrazinyllidène peut former des liaisons covalentes avec les sites actifs des enzymes, conduisant à l’inhibition de leur activité. De plus, le composé peut interagir avec les voies cellulaires impliquées dans l’inflammation et le cancer, modulant leur activité et exerçant des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- [2-méthoxy-4-[(E)-[(4-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate
- [2-éthoxy-4-[(E)-[(4-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate
- [2-méthoxy-4-[(E)-[(4-chlorobenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate
Unicité
L’unicité de [2-méthoxy-4-[(E)-[(2-méthylbenzoyl)hydrazinyllidène]méthyl]phényl] 2,4-dichlorobenzoate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé aux composés similaires, il peut présenter une stabilité, une réactivité ou une activité biologique améliorées, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C23H18Cl2N2O4 |
|---|---|
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-14-5-3-4-6-17(14)22(28)27-26-13-15-7-10-20(21(11-15)30-2)31-23(29)18-9-8-16(24)12-19(18)25/h3-13H,1-2H3,(H,27,28)/b26-13+ |
Clé InChI |
SDWJYXKRDVBOGC-LGJNPRDNSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)
![(3Z)-1-benzyl-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12016017.png)


